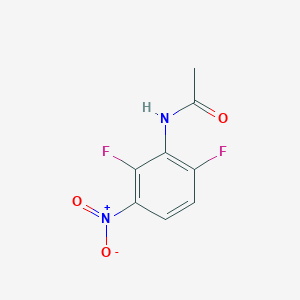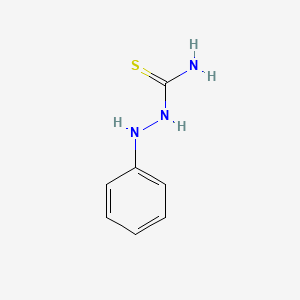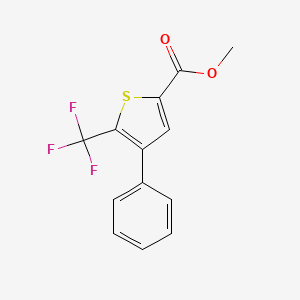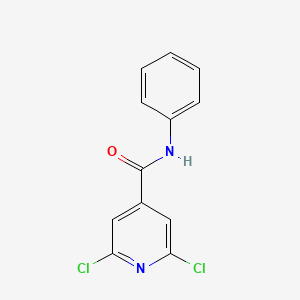
2,6-Dichloro-N-phenylisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-N-phenylisonicotinamide is a compound that is structurally related to a class of compounds known for their biological importance, including potential herbicidal, pesticidal, or fungicidal activities. Although the specific compound 2,6-Dichloro-N-phenylisonicotinamide is not directly mentioned in the provided papers, the related structures and synthesis methods can offer insights into its properties and synthesis.
Synthesis Analysis
The synthesis of compounds related to 2,6-Dichloro-N-phenylisonicotinamide involves several steps, starting with the preparation of intermediates. For instance, 6-phenyl substituted 2-diethoxymethylnicotinates can be synthesized through cyclocondensation of amino esters with Mannich base hydrochlorides or β-aminovinyl ketones, followed by hydrolysis to yield 2-formylnicotinates . Another related compound, 2-chloro-N,N-dimethylnicotinamide, was synthesized using a novel route starting from propargyl alcohol and dipropylamine, followed by catalytic oxidation, Knoevenagel condensation, and cyclization, achieving high yields and purity . These methods could potentially be adapted for the synthesis of 2,6-Dichloro-N-phenylisonicotinamide.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,6-Dichloro-N-phenylisonicotinamide often exhibits planarity, as seen in the crystal structures of N-(4-bromophenyl)-5,6-dichloronicotinamide and 6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide, which crystallize as almost planar molecules . This planarity is significant as it can influence the compound's intermolecular interactions and biological activity.
Chemical Reactions Analysis
The reactivity of N-benzyl-1,4-dihydronicotinamides with various substituents at the 2- and 6-positions has been studied, showing that steric and electronic effects significantly influence reaction rates with activated carbonyl compounds . For example, the 2,6-dimethyl derivative exhibited enhanced reactivity compared to its mono-methyl counterparts. This suggests that the dichloro substituents in 2,6-Dichloro-N-phenylisonicotinamide could similarly affect its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,6-Dichloro-N-phenylisonicotinamide are not directly reported, related compounds provide some context. For instance, the dichloro compound mentioned in one study shows specific C-Cl bond distances, which can be indicative of the compound's electronic structure and potential reactivity . Additionally, the crystal packing of related compounds is often stabilized by intermolecular hydrogen bonds, which could also be relevant for 2,6-Dichloro-N-phenylisonicotinamide .
科学的研究の応用
Phase Transitions in Porous Molecular Materials
2,6-Dichloro-N-phenylisonicotinamide, as part of the compound N-phenylisonicotinamide (NPI), has been studied for its role in single-crystal to single-crystal phase transitions in bis(N-phenylisonicotinamide)silver(I) nitrate. These transitions demonstrate the cooperativity properties in porous molecular materials, highlighting the compound's significance in the study of material science and its potential applications in designing responsive and adaptable materials (Mukherjee et al., 2007).
Xanthine Oxidase Inhibitors
Another area of scientific research where derivatives of N-phenylisonicotinamide, closely related to 2,6-Dichloro-N-phenylisonicotinamide, are applied is in the development of novel xanthine oxidase inhibitors. These compounds have been evaluated for their potential in treating diseases like gout by inhibiting the enzyme responsible for uric acid production. A structure-based drug design approach led to the identification of potent inhibitors, showcasing the compound's importance in medicinal chemistry and drug development (Zhang et al., 2019).
Antimicrobial Activity
Research into the antimicrobial properties of N-phenylisonicotinamide derivatives demonstrates their potential in addressing the need for new antimicrobial agents. The study of these compounds against various bacterial and fungal species highlights their relevance in the search for novel treatments against resistant microbial strains (Patel & Shaikh, 2010).
Polymerization Catalysts
In the field of polymer science, derivatives of N-phenylisonicotinamide, including those with chloro groups, have been explored as catalysts for olefin polymerization. This research is pivotal in the development of new materials with specific properties, including those required for high-strength plastics and other polymer-based materials (Schmid et al., 2001).
Antipathogenic Activity
Investigations into the antipathogenic activity of thiourea derivatives, including those related to N-phenylisonicotinamide, against bacteria capable of biofilm formation have indicated the potential of these compounds in developing treatments that target persistent infections. This research contributes significantly to understanding how chemical compounds can be designed to combat bacterial resistance and biofilm-related issues (Limban et al., 2011).
Safety And Hazards
The safety data sheets suggest that 2,6-Dichloro-N-phenylisonicotinamide can cause skin irritation and serious eye irritation . It’s also very toxic to aquatic life with long-lasting effects . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .
将来の方向性
The future directions for 2,6-Dichloro-N-phenylisonicotinamide could involve its use in agriculture as a potential inducer of plants’ natural immune system . This aligns with the current trend in agriculture towards finding new, effective, and ecological methods of protecting plants against diseases .
特性
IUPAC Name |
2,6-dichloro-N-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-10-6-8(7-11(14)16-10)12(17)15-9-4-2-1-3-5-9/h1-7H,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQUDZKXEJCIBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-N-phenylisonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)
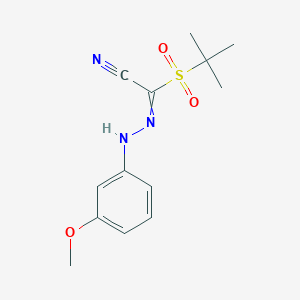

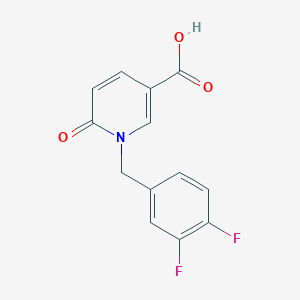

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

